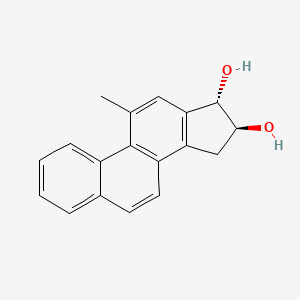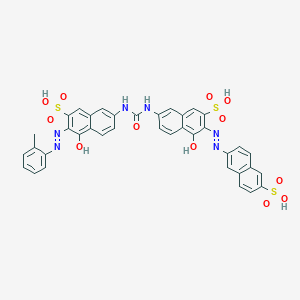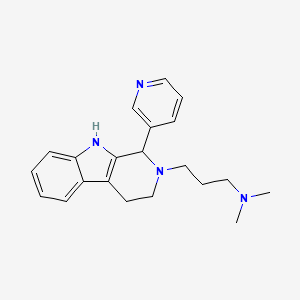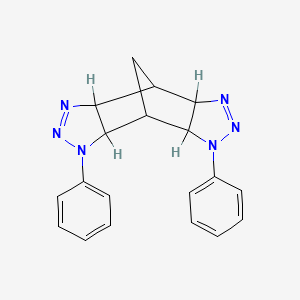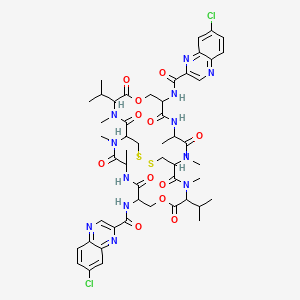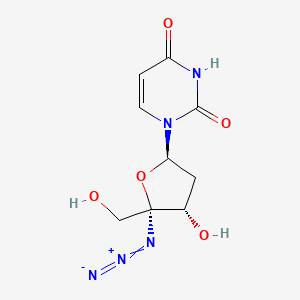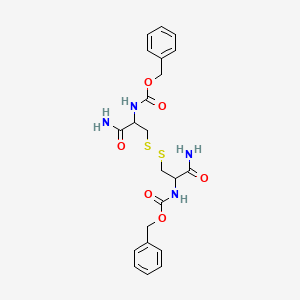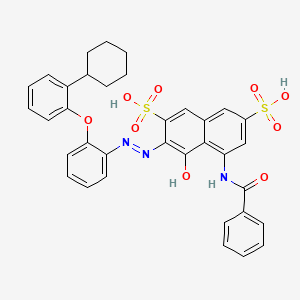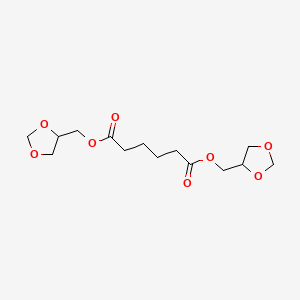
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate is a chemical compound with the molecular formula C14H22O8 and a molecular weight of 318.3197 g/mol . It is known for its unique structure, which includes two 1,3-dioxolan-4-ylmethyl groups attached to a hexanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of bis(1,3-dioxolan-4-ylmethyl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(1,3-dioxolan-4-ylmethyl) hexanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved in its action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate can be compared with similar compounds such as 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate. While both compounds have similar structural features, this compound is unique due to its specific ester groups and the resulting chemical properties .
Similar compounds include:
- 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate
- Other esters of hexanedioic acid with different substituents .
Eigenschaften
CAS-Nummer |
22522-38-9 |
|---|---|
Molekularformel |
C14H22O8 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
bis(1,3-dioxolan-4-ylmethyl) hexanedioate |
InChI |
InChI=1S/C14H22O8/c15-13(19-7-11-5-17-9-21-11)3-1-2-4-14(16)20-8-12-6-18-10-22-12/h11-12H,1-10H2 |
InChI-Schlüssel |
PDBQHEUFMAUYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCO1)COC(=O)CCCCC(=O)OCC2COCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


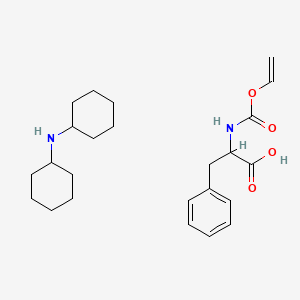
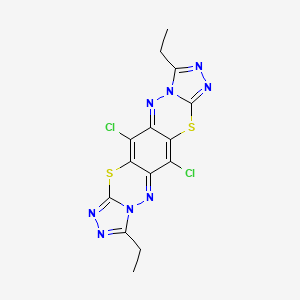
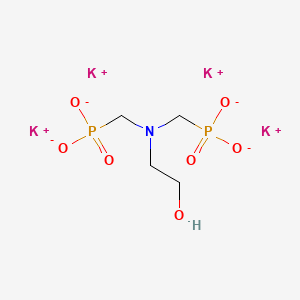
acetate](/img/structure/B12800057.png)
